molecular formula C19H20N2O2 B13926216 (2-Amino-4-phenylethynyl-phenyl)-carbamic acid tert-butyl ester CAS No. 335255-26-0

(2-Amino-4-phenylethynyl-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B13926216
CAS No.: 335255-26-0
M. Wt: 308.4 g/mol
InChI Key: MEALZEDUQMRXBW-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl N-[2-amino-4-(2-phenylethynyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with an amino group and a phenylethynyl group. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl N-[2-amino-4-(2-phenylethynyl)phenyl]carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the Phenylethynyl Intermediate: The phenylethynyl group can be introduced via a Sonogashira coupling reaction, where a phenyl halide reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the phenylethynyl intermediate.

    Carbamate Formation: The final step involves the reaction of the amine with a carbamoyl chloride to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl N-[2-amino-4-(2-phenylethynyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, alkoxides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced carbamate compounds.

Scientific Research Applications

1,1-Dimethylethyl N-[2-amino-4-(2-phenylethynyl)phenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl N-[2-amino-4-(2-phenylethynyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylethyl N-[2-amino-4-(2-phenylethynyl)phenyl]carbamate: shares similarities with other carbamate compounds, such as:

Uniqueness

The uniqueness of 1,1-Dimethylethyl N-[2-amino-4-(2-phenylethynyl)phenyl]carbamate lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are desired, such as in the development of new materials or therapeutic agents.

Properties

CAS No.

335255-26-0

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl N-[2-amino-4-(2-phenylethynyl)phenyl]carbamate

InChI

InChI=1S/C19H20N2O2/c1-19(2,3)23-18(22)21-17-12-11-15(13-16(17)20)10-9-14-7-5-4-6-8-14/h4-8,11-13H,20H2,1-3H3,(H,21,22)

InChI Key

MEALZEDUQMRXBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C#CC2=CC=CC=C2)N

Origin of Product

United States

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